4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-27-15-6-8-16(9-7-15)29(25,26)24-12-10-14(11-13-24)20-22-19(23-28-20)17-4-2-3-5-18(17)21/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCYHFWVFCUJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been reported to exhibit a broad spectrum of biological activities. They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities.
Mode of Action
1,2,4-oxadiazole derivatives, which share a similar structure, have been reported to interact with various targets leading to their anti-infective properties. The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability, indicating that it might interact with its targets in a stable manner.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways leading to their biological activities.
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle, a component of this compound, is known to show better hydrolytic and metabolic stability, which might impact its bioavailability.
Biological Activity
The compound 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine is a synthetic organic molecule that integrates several pharmacologically significant moieties, including oxadiazole and piperidine structures. This article delves into its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H23ClN4O3S
- Molecular Weight : 446.9088 g/mol
- CAS Number : [insert CAS number if available]
The compound features a 2-chlorophenyl group linked to an oxadiazole ring, which is known for its diverse biological activities. The presence of a methoxybenzenesulfonyl group enhances its potential for interacting with various biological targets.
Antibacterial Activity
Research has shown that compounds containing oxadiazole and piperidine moieties exhibit significant antibacterial properties. For instance, studies indicated that derivatives of oxadiazoles demonstrated moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis , while showing weaker activity against other bacterial strains like Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies revealed that several synthesized derivatives exhibited strong inhibitory effects against these enzymes, which are crucial in various physiological processes and disease mechanisms.
- Acetylcholinesterase Inhibition : The compound showed promising IC50 values indicating effective inhibition.
- Urease Inhibition : The activity was notably high among certain derivatives, suggesting potential applications in treating urease-related disorders.
Case Studies and Research Findings
- In Silico Studies : Molecular docking studies have elucidated the binding interactions of the compound with target proteins, revealing insights into its mechanism of action. These studies suggest that the oxadiazole moiety plays a critical role in binding affinity towards specific amino acids in the active sites of target enzymes .
- BSA Binding Studies : Binding interactions with bovine serum albumin (BSA) were assessed to understand the pharmacokinetics of the compound. High binding affinity indicates favorable distribution characteristics in biological systems, enhancing its therapeutic potential .
- Pharmacological Implications : Compounds similar to this compound have been linked to various therapeutic applications including:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs and their key modifications:
Pharmacological and Physicochemical Implications
a) Substituent Effects on Oxadiazole
- In contrast, the 4-fluorophenyl () offers reduced steric hindrance, which may improve solubility but reduce affinity for certain receptors .
- Methoxy vs. Halogen : The 4-methoxyphenyl substituent () introduces electron-donating effects, which could alter π-π stacking interactions or hydrogen bonding compared to halogenated analogs .
b) Piperidine Substitution
- Sulfonyl vs. Benzoyl Groups : The 4-methoxybenzenesulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the 4-ethylbenzoyl () or 2-chloro-4-fluorobenzoyl () groups. This may improve solubility and metabolic stability .
- Thienylsulfonyl vs. Methoxybenzenesulfonyl: The thiophene ring in introduces aromatic sulfur, which may engage in unique noncovalent interactions (e.g., sulfur-π or dipole interactions) compared to the methoxybenzene group .
Research Findings and Theoretical Insights
Molecular Docking and Noncovalent Interactions
Physicochemical Properties
- LogP and Solubility : The target compound’s 4-methoxybenzenesulfonyl group likely lowers LogP (increasing hydrophilicity) compared to benzoyl-substituted analogs (). This aligns with trends observed in sulfonamide-containing drugs .
- Metabolic Stability : The 1,2,4-oxadiazole ring resists hydrolysis better than esters, but electron-withdrawing groups (e.g., Cl in the target) may slow oxidative metabolism compared to methoxy or fluorine substituents .
Q & A
Basic: What are the critical synthetic steps and reaction conditions for synthesizing this compound?
Answer:
The synthesis involves two primary stages: (1) oxadiazole ring formation and (2) coupling of the piperidine-sulfonyl moiety.
- Oxadiazole formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under reflux in ethanol or DMF, typically catalyzed by carbodiimides (e.g., DCC) .
- Coupling reactions : The 1,2,4-oxadiazole intermediate is coupled with 4-methoxybenzenesulfonyl chloride via nucleophilic substitution. This step often requires anhydrous conditions, a base (e.g., NaH or K₂CO₃), and inert solvents like THF or DCM .
- Key parameters : Temperature (60–100°C), pH control (neutral to slightly basic), and purification via column chromatography or recrystallization .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., 2-chlorophenyl integration at δ 7.4–7.6 ppm) and sulfonyl group connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₀H₁₉ClN₃O₃S) with <5 ppm error .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities in the piperidine ring or sulfonyl orientation .
Basic: How does the compound’s stability vary under different storage and experimental conditions?
Answer:
- Thermal stability : Decomposition occurs above 150°C (TGA data). Short-term stability in solution (DMSO or ethanol) is maintained at –20°C for 1 month .
- pH sensitivity : Hydrolysis of the sulfonyl group is observed under strong acidic (pH <3) or basic (pH >10) conditions, monitored via TLC or UV-Vis .
- Light sensitivity : The oxadiazole ring is photosensitive; store in amber vials under nitrogen .
Advanced: How can coupling reaction yields be optimized while minimizing side products?
Answer:
- Catalyst screening : Palladium catalysts (e.g., Pd/C) enhance regioselectivity in aryl coupling, reducing byproducts like disulfones .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of the sulfonyl chloride intermediate, but DCM/THF mixtures balance reactivity and side-product suppression .
- In situ monitoring : Use FTIR to track sulfonyl chloride consumption (disappearance of S=O stretch at 1370 cm⁻¹) .
- Statistical design : Apply a Box-Behnken model to optimize molar ratios (e.g., 1.2:1 sulfonyl chloride:oxadiazole) and reaction time .
Advanced: What computational strategies predict biological targets and structure-activity relationships (SAR)?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to 5-HT₂A or σ₁ receptors, leveraging the oxadiazole’s π-π stacking and sulfonyl’s hydrogen bonding .
- QSAR modeling : Train models with descriptors like ClogP (lipophilicity) and topological polar surface area (TPSA) to correlate substitutions (e.g., 2-chloro vs. 4-chloro phenyl) with activity .
- MD simulations : Assess piperidine ring flexibility in binding pockets (e.g., 100 ns simulations in GROMACS) .
Advanced: How to resolve contradictions in biological activity data across assay platforms?
Answer:
- Assay standardization : Replicate in vitro enzyme inhibition (e.g., acetylcholinesterase) and cell-based (e.g., HEK293) assays under identical buffer conditions (pH 7.4, 1% DMSO) .
- Metabolite interference : Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives) that may inhibit/activate off-target pathways .
- Orthogonal validation : Cross-check receptor binding (SPR) with functional assays (cAMP accumulation for GPCRs) .
- Substitution analysis : Compare 2-chlorophenyl vs. 4-methoxyphenyl analogs to isolate steric/electronic effects on activity .
Advanced: What strategies mitigate toxicity risks identified in preclinical studies?
Answer:
- Metabolic profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., epoxides) via NADPH-dependent glutathione trapping .
- Structural analogs : Replace the sulfonyl group with carbamates to reduce hepatotoxicity while retaining target affinity .
- In silico toxicity prediction : Use Derek Nexus or ProTox-II to flag mutagenicity risks from the oxadiazole’s nitroso intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
